molecular formula C18H19BrN2O3S B2478343 3-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide CAS No. 922115-15-9

3-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide

Cat. No. B2478343
CAS RN: 922115-15-9
M. Wt: 423.33
InChI Key: QTLWDMSFXYVKQH-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide, also known as BRD73954, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the protein bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is a transcriptional regulator that has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide”:

Pharmaceutical Development

This compound is often explored for its potential as a pharmaceutical intermediate. Its unique structure, incorporating both bromine and tetrahydroisoquinoline moieties, makes it a valuable candidate in the synthesis of various therapeutic agents. Researchers investigate its role in developing new drugs, particularly those targeting neurological disorders and cancer .

Neuroprotective Agents

The tetrahydroisoquinoline structure is known for its neuroprotective properties. Studies focus on the compound’s ability to protect neurons from oxidative stress and apoptosis, making it a promising candidate for treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Anticancer Research

Due to its brominated benzamide structure, this compound is studied for its anticancer properties. Researchers explore its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its potential to target specific cancer pathways makes it a significant focus in oncology research .

Enzyme Inhibition Studies

The compound is also investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies. This application is particularly relevant in the context of metabolic disorders and infectious diseases .

Material Science

Beyond biological applications, this compound is also studied in material science. Its unique chemical properties make it a candidate for developing new materials with specific functionalities, such as conductive polymers and advanced coatings. This interdisciplinary application highlights its versatility and potential in various scientific fields.

These applications demonstrate the broad utility of “3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” in scientific research, spanning from pharmaceutical development to material science.

Sigma-Aldrich Springer RSC Publishing Thermo Fisher Scientific : Springer : Sigma-Aldrich : Thermo Fisher Scientific : Springer

properties

IUPAC Name

3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c19-17-7-3-6-15(12-17)18(22)20-9-11-25(23,24)21-10-8-14-4-1-2-5-16(14)13-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLWDMSFXYVKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

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